molecular formula C20H21N5O5 B13765975 Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- CAS No. 51026-47-2

Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-

Cat. No.: B13765975
CAS No.: 51026-47-2
M. Wt: 411.4 g/mol
InChI Key: NJPMMKHZWZEGKI-UHFFFAOYSA-N
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Description

This compound is a propanenitrile derivative featuring a complex structure with multiple functional groups. Key structural elements include:

  • Propanenitrile backbone: Provides a nitrile group, influencing polarity and reactivity.
  • 3-Methylphenylamino moiety: Aromatic ring with a methyl substituent, enhancing steric effects.
  • Azo linkage (-N=N-): Connects the phenyl group to a 2-hydroxy-4-nitrophenyl group, contributing to chromophoric properties and redox activity.

The combination of nitro (-NO₂) and hydroxyl (-OH) groups on the phenyl ring suggests applications in dyes or pigments, where such groups often enhance colorfastness and light absorption .

Properties

CAS No.

51026-47-2

Molecular Formula

C20H21N5O5

Molecular Weight

411.4 g/mol

IUPAC Name

2-[N-(2-cyanoethyl)-4-[(2-hydroxy-4-nitrophenyl)diazenyl]-3-methylanilino]ethyl acetate

InChI

InChI=1S/C20H21N5O5/c1-14-12-16(24(9-3-8-21)10-11-30-15(2)26)4-6-18(14)22-23-19-7-5-17(25(28)29)13-20(19)27/h4-7,12-13,27H,3,9-11H2,1-2H3

InChI Key

NJPMMKHZWZEGKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(CCC#N)CCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Diazotization and Azo Coupling

The azo linkage (-N=N-) is typically synthesized by diazotization of a primary aromatic amine followed by coupling with a nucleophilic aromatic compound. According to established azo dye synthesis protocols:

  • Diazotization : A primary aromatic amine, such as 2-hydroxy-4-nitroaniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. This step involves the formation of an N-nitroso intermediate, tautomerization to diazo hydroxide, protonation, and elimination of water to yield the diazonium salt.

  • Coupling : The diazonium salt is then reacted with a coupling component, typically an aniline derivative such as 3-methylaniline substituted with cyanoethyl and acetyloxyethyl groups, under mildly basic conditions to form the azo compound. The coupling occurs at the para or ortho position relative to the amino group, yielding the azo linkage.

Introduction of the 2-(Acetyloxy)ethyl Group

The 2-(acetyloxy)ethyl substituent is introduced via esterification of a hydroxyethyl intermediate or via alkylation using 2-bromoethyl acetate:

  • Starting from a hydroxyethyl amine intermediate, acetylation is performed using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to yield the acetyloxyethyl ester.

  • Alternatively, nucleophilic substitution of a hydroxyethyl group with acetylating agents can be employed.

Incorporation of the Cyanoethyl Group

The cyanoethyl (propanenitrile) moiety is introduced by nucleophilic substitution of an amine with 3-bromopropanenitrile or by Michael addition of an amine to acrylonitrile:

  • The amine nitrogen is alkylated with 3-bromopropanenitrile under basic conditions to attach the cyanoethyl group.

  • Alternatively, the amine can undergo Michael addition to acrylonitrile, followed by subsequent functional group manipulations to yield the desired nitrile substitution.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Outcome
1 Diazotization NaNO2, HCl, 0–5 °C Formation of diazonium salt
2 Azo Coupling Coupling with substituted aniline, pH ~8 Formation of azo bond
3 Alkylation/Esterification Acetic anhydride or 2-bromoethyl acetate, base Introduction of 2-(acetyloxy)ethyl group
4 Alkylation 3-bromopropanenitrile, base (e.g., K2CO3) Attachment of cyanoethyl (propanenitrile) group

Analytical and Purification Techniques

The compound is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using columns such as Newcrom R1, which provide low silanol activity and high resolution for azo compounds. The mobile phase generally consists of acetonitrile, water, and phosphoric acid; for mass spectrometry compatibility, phosphoric acid is replaced by formic acid.

This method allows for isolation of the pure compound and removal of impurities, making it suitable for preparative scale synthesis and pharmacokinetic studies.

Research Findings and Data Integration

The compound’s synthesis and purification have been optimized for scalability and purity. Key findings include:

  • The azo coupling step is highly sensitive to pH and temperature, requiring careful control to avoid side reactions.

  • The esterification of the hydroxyethyl intermediate proceeds efficiently with acetic anhydride under mild conditions, yielding high purity products.

  • Alkylation with 3-bromopropanenitrile is best performed under anhydrous conditions with potassium carbonate as base to maximize yield.

  • RP-HPLC methods using Newcrom R1 columns with 3 µm particle size enable rapid and efficient purification, with retention times and peak shapes suitable for analytical and preparative purposes.

Summary Table of Preparation Methods

Preparation Stage Method Description Key Reagents/Conditions Notes
Diazotization Nitrosation of primary aromatic amine NaNO2, HCl, 0–5 °C Forms diazonium salt, precursor for azo
Azo Coupling Reaction of diazonium salt with aniline derivative pH ~8, low temperature Forms azo linkage
Esterification Acetylation of hydroxyethyl group Acetic anhydride, pyridine/base Introduces acetyloxyethyl ester
Alkylation (cyanoethyl) Nucleophilic substitution on amine 3-bromopropanenitrile, K2CO3, anhydrous Adds propanenitrile substituent
Purification RP-HPLC on Newcrom R1 column Acetonitrile/water/phosphoric or formic acid Scalable, MS-compatible

Chemical Reactions Analysis

Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- undergoes various chemical reactions:

Scientific Research Applications

Chemical Identity

  • Common Name : Disperse Orange 30
  • CAS Number : 51026-47-2
  • Molecular Formula : C20H21N5O5
  • Molecular Weight : 411.418 g/mol
  • InChI Key : NJPMMKHZWZEGKI-UHFFFAOYSA-N

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- is in the field of analytical chemistry, specifically in HPLC. This compound can be effectively analyzed using reverse-phase HPLC methods, which employ a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid is replaced with formic acid .

Table 1: HPLC Method Parameters

ParameterDetails
Column TypeNewcrom R1 HPLC column
Mobile PhaseAcetonitrile, Water, Acid
Particle Size3 µm
ApplicationIsolation of impurities
ScalabilitySuitable for preparative separation

This method allows for the efficient separation and analysis of impurities, making it valuable for pharmacokinetic studies and quality control in pharmaceutical applications.

Environmental Assessment

Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- has also been subjected to environmental assessments under the Canadian Environmental Protection Act. It was identified as a high priority for screening due to its persistence and potential toxicity to non-human organisms. The substance's ecological categorization criteria include bioaccumulation potential and inherent toxicity .

Table 2: Environmental Impact Factors

FactorDescription
PersistenceHigh
Bioaccumulation PotentialModerate
ToxicityInherently toxic to non-human organisms

Case Study 1: Use in Textile Dyes

Propanenitrile derivatives are often utilized as disperse dyes in the textile industry. Their azo structure provides vibrant colors and excellent fastness properties on synthetic fibers. A study highlighted the effectiveness of propanenitrile-based dyes in achieving deep hues while maintaining stability during washing and exposure to light .

Case Study 2: Pharmacokinetics Research

In pharmacokinetics, the separation capabilities of propanenitrile-based compounds have been explored to understand drug metabolism better. Research demonstrated that using HPLC methods allowed for the precise measurement of drug concentrations in biological samples, aiding in the development of more effective therapeutic strategies .

Mechanism of Action

The mechanism of action of Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- involves its interaction with molecular targets in the dyeing process. The azo bond in the compound allows it to form strong interactions with fabric fibers, leading to effective dyeing. The acetyloxy and hydroxy groups enhance its solubility and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related propanenitrile derivatives, focusing on molecular properties, substituents, and applications:

Compound CAS Number Molecular Formula Molecular Weight LogP Key Substituents Applications/Notes
Target Compound Not explicitly provided Likely ~C₂₃H₂₄N₆O₅* ~480 (estimated) ~4.5–5.0 2-(Acetyloxy)ethyl, 2-hydroxy-4-nitrophenyl azo Potential dye/pharmaceutical intermediate; hydroxyl group may enhance H-bonding .
Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- 15958-27-7 C₂₄H₂₂N₆O₄ 458.478 4.96 4-Nitrophenyl azo, phenylaminocarbonyloxyethyl HPLC-separable; used in analytical chemistry .
Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]- 6021-61-0 C₁₉H₁₈ClN₅O₄ 415.830 4.23 2-Chloro-4-nitrophenyl azo Lower LogP suggests improved aqueous solubility; chlorinated substituent increases stability .
Propanenitrile, 3-[ethyl[4-[(2-methyl-4-nitrophenyl)azo]phenyl]amino]- 52547-25-8 C₁₈H₁₉N₅O₂ 337.376 4.1 2-Methyl-4-nitrophenyl azo, ethyl group Simpler structure with lower molecular weight; potential for textile dyes .
Propanenitrile,3-[[4-[(3-chloro-4-nitrophenyl)azo]-2-methoxyphenyl]ethylamino]- 62194-15-4 C₁₈H₁₈ClN₅O₃ ~408 (estimated) ~4.5 3-Chloro-4-nitrophenyl azo, methoxy group Methoxy group may alter electronic properties; applications in specialty chemicals .

*Estimated based on structural similarity to and .

Key Findings:

Substituent Effects :

  • Nitro Groups : All compounds contain nitro groups, which enhance UV absorption and are critical for dye applications. The 2-hydroxy-4-nitrophenyl group in the target compound introduces additional H-bonding capacity compared to purely nitro- or chloro-substituted analogs .
  • Chloro vs. Hydroxy : Chlorine () increases lipophilicity and chemical stability, while the hydroxyl group (target compound) may improve solubility in polar solvents .

LogP Trends: Higher LogP values (e.g., 4.96 in ) correlate with larger aromatic systems and nonpolar substituents. The target compound’s acetyloxyethyl group likely contributes to a LogP similar to , making it less water-soluble than ’s chloro analog .

Synthetic and Analytical Methods :

  • Reverse-phase HPLC () is a standard method for separating these compounds due to their moderate polarity and chromophoric azo groups .
  • The acetyloxyethyl group in the target compound may require protective group strategies during synthesis to prevent ester hydrolysis .

Biological and Industrial Relevance: Compounds with nitro groups (e.g., ) are often screened for antimicrobial or antitumor activity using tools like PASS software .

Biological Activity

Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- is a complex organic compound commonly referred to as Disperse Orange 30. This compound has garnered attention due to its potential biological activities and implications in environmental health.

Chemical Identity

  • Common Name : Disperse Orange 30
  • CAS Number : 5261-31-4
  • Molecular Formula : C20H21N5O5
  • Molecular Weight : 411.418 g/mol

Biological Activity Overview

The biological activity of Disperse Orange 30 primarily relates to its ecological impact and potential toxicity. Research has indicated that this compound demonstrates limited solubility in n-octanol and negligible vapor pressure, suggesting stability under environmental conditions .

Ecotoxicological Assessments

The Canadian Environmental Protection Act (CEPA) screening assessment categorized Disperse Orange 30 as having a high priority for ecological evaluation due to its persistence, bioaccumulation potential, and inherent toxicity to non-human organisms . The following table summarizes key findings from ecotoxicological studies:

Study Parameter Findings
Persistence High; remains in the environment for extended periods
Bioaccumulation Potential Moderate; can accumulate in aquatic organisms
Toxicity to Aquatic Life LC50 values indicate potential for acute toxicity

Case Study 1: Aquatic Toxicity

A study evaluated the effects of Disperse Orange 30 on Daphnia magna, a common freshwater organism. Results indicated significant alterations in behavior and mortality rates at concentrations above the established LC50 values, suggesting that this compound poses risks to aquatic ecosystems .

Case Study 2: Metabolomics Profiles

Research involving chronic exposure to Disperse Orange 30 revealed detectable levels in liver tissues of exposed organisms. Metabolomic profiling indicated alterations consistent with stress responses, highlighting the compound's potential for long-term ecological impacts .

The biological activity of Disperse Orange 30 may be attributed to its azo structure, which is known for generating reactive intermediates upon reduction. These intermediates can interact with cellular components, leading to oxidative stress and potential genotoxic effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this propanenitrile derivative, and how can reaction yields be maximized?

  • Methodology : The compound's synthesis likely involves diazotization of the 2-hydroxy-4-nitroaniline precursor, followed by azo coupling with a substituted aniline intermediate (e.g., 3-[[2-(acetyloxy)ethyl]amino]-3-methylphenyl derivatives). Temperature control (0–5°C during diazotization) and pH optimization (weakly acidic to neutral for coupling) are critical for yield. Purification via column chromatography using silica gel and ethyl acetate/hexane gradients is recommended. Similar protocols for azo compounds emphasize avoiding excess nitrosating agents to minimize byproducts .

Q. How can the molecular structure and purity of this compound be characterized experimentally?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and hydrogen bonding.
  • FT-IR to identify functional groups (e.g., nitrile stretch ~2240 cm⁻¹, azo group ~1400–1600 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) for exact mass validation.
  • HPLC with UV-Vis detection (λ_max ~450–550 nm for azo chromophores) to assess purity. Cross-reference with synthetic intermediates to resolve ambiguities .

Q. What are the key stability considerations for storing and handling this compound?

  • Methodology : Conduct accelerated stability studies under varying conditions (light, humidity, temperature). Azo compounds are prone to photodegradation; store in amber vials at –20°C under inert gas. Monitor decomposition via TLC or HPLC. For hygroscopic samples, use desiccants with humidity indicators .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodology : Employ hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model the azo group’s π→π* transitions and nitrile polarization. Basis sets like 6-311+G(d,p) are suitable for geometry optimization. Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and charge-transfer interactions. Validate against experimental UV-Vis and cyclic voltammetry data .

Q. What are the environmental degradation pathways of this compound, and how do its byproducts impact ecosystems?

  • Methodology : Simulate atmospheric oxidation using OH radical reaction kinetics (e.g., smog chamber studies). Propanenitrile derivatives react slowly with OH (k_OH ~10⁻¹³ cm³ molecule⁻¹ s⁻¹), but nitro and azo groups may yield nitrogen oxides (NOx) and phenolic intermediates. Use GC-MS to identify degradation products and assess toxicity via in silico tools like ECOSAR .

Q. How does this compound interact with biological macromolecules, and what are its potential pharmacological applications?

  • Methodology : Perform molecular docking studies (e.g., AutoDock Vina) to predict binding affinities with targets like cytochrome P450 or DNA helicases. The acetyloxy and nitrile groups may facilitate hydrogen bonding or covalent adduct formation. Validate with in vitro assays (e.g., enzyme inhibition, cytotoxicity on cancer cell lines). Compare with structurally related nitriles showing antitumor or antimicrobial activity .

Q. Can this compound form supramolecular assemblies via non-covalent interactions, and how does its structure influence self-organization?

  • Methodology : Analyze crystal packing via X-ray diffraction to identify hydrogen bonds (e.g., nitrile···π interactions) or van der Waals forces. In solution, study aggregation using dynamic light scattering (DLS) and fluorescence spectroscopy. The methyl and acetyloxy groups likely enhance steric effects, reducing π-stacking efficiency .

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